molecular formula C7H4F3N3 B13911002 6-Amino-3-(trifluoromethyl)picolinonitrile

6-Amino-3-(trifluoromethyl)picolinonitrile

Cat. No.: B13911002
M. Wt: 187.12 g/mol
InChI Key: OLCQSPCUCOQJTG-UHFFFAOYSA-N
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Description

6-Amino-3-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound. It is characterized by the presence of an amino group at the 6th position, a trifluoromethyl group at the 3rd position, and a nitrile group at the 2nd position on the pyridine ring. This compound is known for its applications as a pharmaceutical intermediate and its potential use in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(trifluoromethyl)picolinonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(trifluoromethyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-3-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrile group can participate in nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(trifluoromethyl)picolinonitrile
  • 4-Amino-3-(trifluoromethyl)picolinonitrile
  • 2-Amino-3-(trifluoromethyl)picolinonitrile

Uniqueness

6-Amino-3-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 3rd position enhances its stability and lipophilicity, while the amino group at the 6th position allows for specific interactions with biological targets .

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

6-amino-3-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-6(12)13-5(4)3-11/h1-2H,(H2,12,13)

InChI Key

OLCQSPCUCOQJTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C#N)N

Origin of Product

United States

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